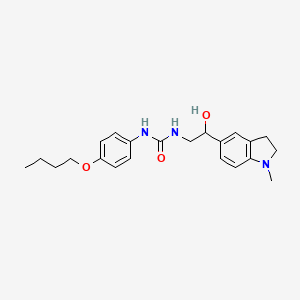

![molecular formula C23H19NO6 B2644417 [2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] N,N-diethylcarbamate CAS No. 869079-06-1](/img/structure/B2644417.png)

[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] N,N-diethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

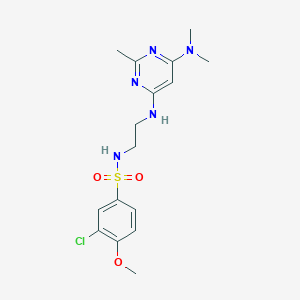

The compound “[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] N,N-diethylcarbamate” is a complex organic molecule. It contains two chromene rings (also known as 2H-chromen-2-one or coumarin), which are a type of aromatic organic compound. Coumarins are found in many natural sources and have been studied for their diverse biological and pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain two chromene rings attached to each other, and a diethylcarbamate group attached to one of the chromene rings. Chromene rings consist of a benzene ring fused with a pyrone ring .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Coumarins, in general, can undergo a variety of reactions, including acylation, alkylation, and various types of condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, coumarins are typically crystalline compounds and have strong absorption in the UV region .Scientific Research Applications

- Synthesis of 9-aryl-1,8-dioxo-octahydroxanthene Derivatives : Researchers have employed this compound as a novel and highly efficient catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives. These compounds are valuable due to their biological activities, including antibacterial, anti-inflammatory, and antiviral properties. The catalyst facilitates the condensation reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) with various arylaldehydes under solvent-free conditions. Notably, the in situ generation of the Br+ ion from the catalyst occurs successfully under neutral media .

- Selective Activity Against MCF-7 Cell Line : A specific derivative of this compound, 2-(5,7-dibromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-nitrophenyl)acetamide , demonstrated potent activity against the MCF-7 cell line. Its IC50 value was comparable to that of the reference drug vinblastine. Further exploration of its anticancer potential is warranted .

- Domino Synthesis of Quinazolinone Derivatives : Researchers have reported a novel domino synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-phenyl benzamides using this compound. The reaction involves oxidative rearrangement with isatins and o-amino N-aryl/alkyl benzamides. This application highlights the versatility of the compound in heterocyclic synthesis .

Catalysis and Green Chemistry

Anticancer Research

Heterocyclic Synthesis

Future Directions

properties

IUPAC Name |

[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] N,N-diethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO6/c1-3-24(4-2)23(27)28-15-9-10-16-17(13-21(25)29-20(16)12-15)18-11-14-7-5-6-8-19(14)30-22(18)26/h5-13H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTBJOKBJBTULT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] N,N-diethylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(4-Chlorobenzyl)oxy]ethyl}amine hydrochloride](/img/structure/B2644335.png)

![Benzyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate](/img/structure/B2644339.png)

![6-ethoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2644341.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2644343.png)

![N-(1-Benzyl-4-cyanopiperidin-4-yl)-2-(2-bicyclo[2.2.1]heptanyl)acetamide](/img/structure/B2644349.png)

![2-(4-chlorophenoxy)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2644352.png)

![1-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2644353.png)

![Ethyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)-4-methylthiazole-5-carboxylate](/img/structure/B2644354.png)